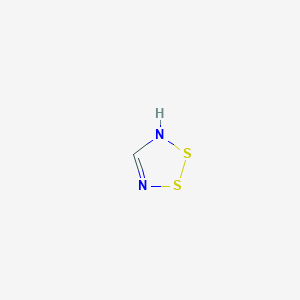
3H-1,2,3,5-Dithiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,3,5-Dithiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the broader family of thiadiazoles, which are known for their diverse chemical properties and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3,5-Dithiadiazole typically involves the reaction of cyanothioformamides with sulfur dichloride at low temperatures (0–25°C). This reaction yields N-aryl-5H-1,2,3-dithiazol-5-imines, which can be further processed to obtain the desired dithiadiazole compound . Another method involves the cyclization of aromatic disulfenyl dichlorides with trimethylsilyl azide, resulting in the formation of dithiazolium salts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2,3,5-Dithiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole oxides.
Reduction: Reduction reactions can yield dithiazole derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dichloride, trimethylsilyl azide, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of inert solvents to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include dithiazole oxides, dithiazolium salts, and various substituted dithiazole derivatives.
Applications De Recherche Scientifique
3H-1,2,3,5-Dithiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 3H-1,2,3,5-Dithiadiazole involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to increased permeability and ion flux. This property is particularly useful in developing antifungal and antimicrobial agents . The molecular targets include membrane lipids and ion channels, which are crucial for maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness
3H-1,2,3,5-Dithiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This configuration imparts distinct chemical properties, such as high stability and reactivity, making it suitable for various applications that other thiadiazoles may not be able to achieve .
Propriétés
Numéro CAS |
82496-23-9 |
|---|---|
Formule moléculaire |
CH2N2S2 |
Poids moléculaire |
106.18 g/mol |
Nom IUPAC |
3H-1,2,3,5-dithiadiazole |
InChI |
InChI=1S/CH2N2S2/c1-2-4-5-3-1/h1H,(H,2,3) |
Clé InChI |
WQUBSYCLJSPOKV-UHFFFAOYSA-N |
SMILES canonique |
C1=NSSN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


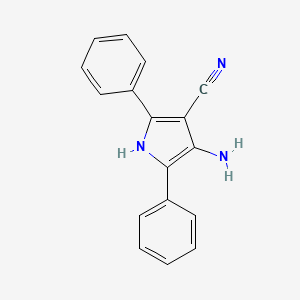


![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)
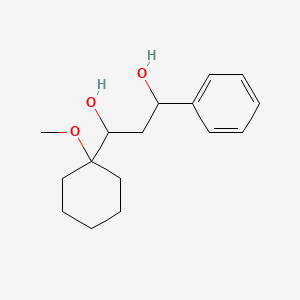
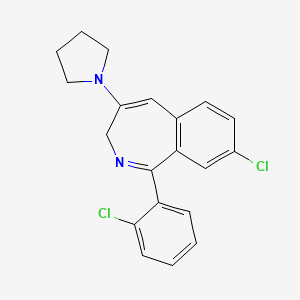
![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
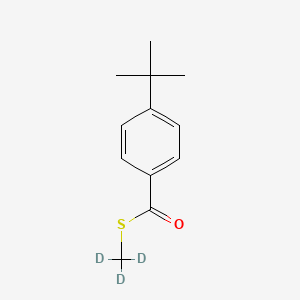
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
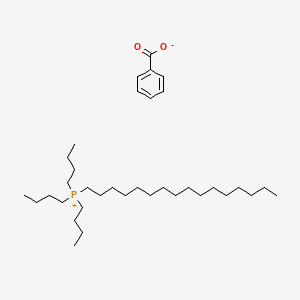
silane](/img/structure/B14423789.png)
